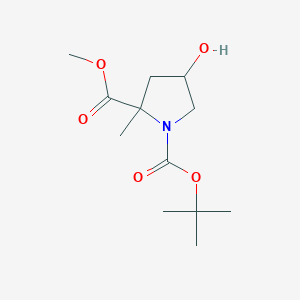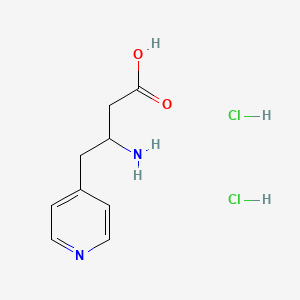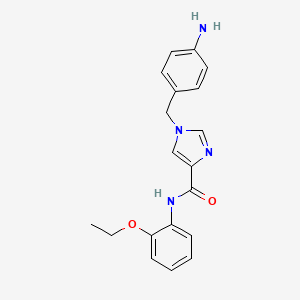![molecular formula C13H12BrNO3S B12501295 1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione typically involves a multi-step process. One efficient method involves a transition-metal-free, tandem C–N and C–O bond formation reaction. This environmentally benign approach uses easily available starting materials, including renewable levulinic acid, to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
化学反応の分析
Types of Reactions
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
科学的研究の応用
Chemistry
In chemistry, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its unique structure may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its unique structure and reactivity make it a valuable component in the production of specialty chemicals.
作用機序
The mechanism of action of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 12-acetyl-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one
- 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Uniqueness
Compared to similar compounds, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H12BrNO3S |
|---|---|
分子量 |
342.21 g/mol |
IUPAC名 |
1-(8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C13H12BrNO3S/c1-8(16)13-10-3-2-6-15(10)11-7-9(14)4-5-12(11)19(13,17)18/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
QJHLSQIFLZUTLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)

![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)
